N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
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Overview
Description
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a boronic acid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a nicotinamide moiety, and a dioxaborolane ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in organic synthesis and have been studied for their activity as anticancer , antibacterial , and antiviral agents .
Mode of Action
Boronic acid derivatives are known to play a significant role in the suzuki–miyaura reaction , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds.
Biochemical Pathways
Boronic acid derivatives are known to be versatile intermediates in organic synthesis .
Pharmacokinetics
It’s worth noting that the cyclopropyl group in the compound is known to have a significant effect on reducing metabolism , which could potentially influence the compound’s bioavailability.
Result of Action
Boronic acid derivatives are known to be active as anticancer , antibacterial , and antiviral agents .
Action Environment
Boronic acid pinacol esters are known for their chemical stability , which could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions starting from nicotinic acid or its derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Dioxaborolane Ring: The dioxaborolane ring is attached through a boronation reaction, typically using pinacol boronic ester as a boron source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronic acid derivative with similar structural features.
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: A compound with a pyrimidine ring instead of a nicotinamide moiety.
N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridine: A related compound with a pyridine ring.
Uniqueness
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-17-9-11)13(19)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNAJWFUMNJLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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